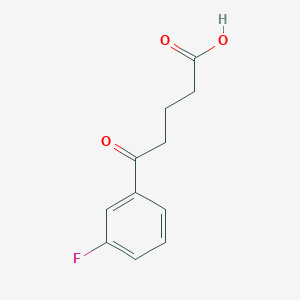

5-(3-Fluorophenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDBDUOSNLRJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374652 | |

| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-38-7 | |

| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid (CAS 845790-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(3-Fluorophenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with a plausible synthetic protocol derived from established chemical principles for analogous compounds.

Core Compound Properties

This compound, with the CAS number 845790-38-7, is a keto-acid derivative incorporating a fluorinated phenyl ring.[1][2] The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, making it an attractive scaffold for drug discovery.[3]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[1][2] |

| Molecular Weight | 210.2 g/mol | PubChem[1][2] |

| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid | PubChem[1][2] |

| CAS Number | 845790-38-7 | PubChem[1][2] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 210.069221 g/mol | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Synthesis and Experimental Protocols

Plausible Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of similar compounds, such as 4-(4-fluorobenzoyl) butyric acid.[8]

Reaction:

Fluorobenzene + Glutaric Anhydride --(AlCl₃)--> this compound

Materials:

-

Fluorobenzene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Prepare a solution of glutaric anhydride and fluorobenzene in dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Characterization

The synthesized compound would typically be characterized using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyl, carboxylic acid, C-F bond).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Potential Applications

As of the current literature survey, there is no specific information available on the biological activity or mechanism of action of this compound. However, the structural motif of a keto-acid is present in various biologically active molecules and metabolic intermediates.[9][10][11] The introduction of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]

Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules for various therapeutic areas. Keto-acids have been explored as precursors for a range of pharmacologically active compounds.[1][12]

Logical Workflow

The following diagram illustrates a general workflow for the synthesis and potential characterization of this compound.

References

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. byjus.com [byjus.com]

- 8. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 9. Keto acid - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. tuscany-diet.net [tuscany-diet.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-(3-fluorophenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-fluorophenyl)-5-oxopentanoic acid, a valuable keto-acid intermediate in the development of various pharmaceutical compounds. The core of this synthesis is the Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds on aromatic rings. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary quantitative data for the successful synthesis and characterization of the target compound.

Introduction to the Synthetic Strategy

The primary route for the synthesis of 5-(3-fluorophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of 3-fluorobenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly electrophilic acylium ion from glutaric anhydride and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of 3-fluorobenzene to form the desired keto-acid.

The fluorine substituent on the benzene ring is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to unsubstituted benzene. However, it is an ortho-, para-director. Due to steric hindrance at the ortho position, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom. However, the formation of other isomers is possible and necessitates careful purification of the final product.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of 5-(3-fluorophenyl)-5-oxopentanoic acid.

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3-Fluorobenzene | C₆H₅F | 96.10 | ≥99% | Sigma-Aldrich |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | ≥98% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |

2.2. Reaction Setup and Procedure

-

Reaction Assembly: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice-water bath.

-

Addition of Reactants: A solution of glutaric anhydride (1.0 eq) and 3-fluorobenzene (1.1 eq) in anhydrous dichloromethane (30 mL) is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 5-(3-fluorophenyl)-5-oxopentanoic acid as a solid.

Quantitative Data

| Parameter | Value |

| Theoretical Yield | Based on 1.0 eq of glutaric anhydride |

| Actual Yield | To be determined experimentally |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

| Melting Point | To be determined experimentally |

Characterization Data

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-(3-fluorophenyl)-5-oxopentanoic acid is expected to show characteristic signals for the aromatic protons, the methylene protons of the pentanoic acid chain, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the fluorine and carbonyl substituents.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key signals will include those for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the methylene carbons of the aliphatic chain.

4.3. Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed.

Visualizations

5.1. Synthetic Workflow

Caption: Synthetic workflow for 5-(3-fluorophenyl)-5-oxopentanoic acid.

5.2. Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Conclusion

The synthesis of 5-(3-fluorophenyl)-5-oxopentanoic acid via Friedel-Crafts acylation is a reliable and scalable method. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving a good yield and purity of the final product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

5-(3-Fluorophenyl)-5-oxovaleric acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in the broader context of pharmaceutical research.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a valeric acid backbone with a ketone group at the 5-position, which is attached to a 3-fluorinated phenyl ring.

IUPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]

Synonyms: 3-Fluoro-delta-oxobenzenepentanoic acid, 5-(3-Fluorophenyl)-5-oxopentanoic acid[1]

Chemical Formula: C₁₁H₁₁FO₃

2D Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 210.20 g/mol | [1] |

| CAS Number | 845790-38-7 | [1][2][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | ~109.1°C (predicted for 4-fluoro isomer) | [4] |

| Boiling Point | ~394.6°C at 760 mmHg (predicted for 4-fluoro isomer) | [4] |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | [4] |

| pKa | ~4.2 (predicted for a similar compound) | [5] |

| LogP | 1.5 | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. The following protocol is a detailed methodology adapted from procedures for analogous compounds.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Glutaric anhydride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Toluene

-

Hexane

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature between 0-5°C.

-

Acylation Reaction: After the addition of the glutaric anhydride solution, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene-hexane, to obtain pure this compound as a white to off-white solid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an aryl keto acid like this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 845790-38-7 this compound AKSci 0475AF [aksci.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (EVT-3553177) | 845781-35-3 [evitachem.com]

molecular weight and formula of 5-(3-Fluorophenyl)-5-oxovaleric acid

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is a ketoacid derivative containing a fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C11H11FO3 | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid | [1] |

| CAS Number | 845790-38-7 | [1] |

| PubChem CID | 2759127 | [1] |

| Appearance | White powder (predicted) | |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O | [1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of analogous aryl oxovaleric acids is the Friedel-Crafts acylation of a substituted benzene with glutaric anhydride.[2] The following protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Aluminum trichloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Standard laboratory glassware and equipment

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, suspend aluminum trichloride in dichloromethane at 0°C.

-

Dissolve glutaric anhydride in dichloromethane and add it dropwise to the AlCl3 suspension while maintaining the temperature at 0°C.

-

After stirring for 30 minutes, add fluorobenzene dropwise to the reaction mixture.

-

Allow the reaction to proceed for several hours at a controlled temperature (e.g., 15°C).[2]

-

Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Applications in Drug Discovery

Aryl ketoacids are important intermediates in the synthesis of various pharmaceuticals. The 4-fluorophenyl analog, for instance, is a key intermediate in the development of anti-inflammatory and analgesic drugs.[3] It is also a precursor in the synthesis of more complex molecules such as atorvastatin.[4] Given these precedents, this compound serves as a critical building block for creating novel therapeutic agents. Its functional groups—a carboxylic acid and a ketone—allow for a variety of chemical modifications to generate diverse molecular scaffolds for drug discovery programs.

References

- 1. This compound | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

Spectroscopic Profile of 5-(3-Fluorophenyl)-5-oxovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]

-

Molecular Formula: C₁₁H₁₁FO₃[1]

-

Molecular Weight: 210.20 g/mol [1]

-

CAS Number: 845790-38-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-Fluorophenyl)-5-oxovaleric acid. These predictions are based on the analysis of its functional groups and overall molecular structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~7.2-7.6 | Multiplet | 2H | Aromatic H (meta and para to C=O) |

| ~3.1 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.5 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~2.0 | Quintet | 2H | -CH₂- (central) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~163 (d, J ≈ 245 Hz) | C-F (aromatic) |

| ~138 (d, J ≈ 7 Hz) | C (aromatic, ipso to C=O) |

| ~131 (d, J ≈ 8 Hz) | CH (aromatic) |

| ~123 (d, J ≈ 2 Hz) | CH (aromatic) |

| ~120 (d, J ≈ 21 Hz) | CH (aromatic) |

| ~115 (d, J ≈ 22 Hz) | CH (aromatic) |

| ~38 | -CH₂- (adjacent to ketone) |

| ~33 | -CH₂- (adjacent to COOH) |

| ~20 | -CH₂- (central) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~1100-1300 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 193 | [M - OH]⁺ |

| 182 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 165 | [M - COOH]⁺ |

| 123 | [F-C₆H₄-CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring proton signals.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds and will likely produce significant fragmentation.[5][6] Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile compounds and often results in a more prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.[7][8]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)-5-oxovaleric acid, a fluorinated aromatic ketoacid of interest in medicinal chemistry and organic synthesis. The document details its discovery and history, rooted in its identification as a process-related impurity in the synthesis of the cholesterol-lowering drug Ezetimibe. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a comprehensive summary of its physicochemical and spectral properties. While specific biological activities and signaling pathways for this compound are not extensively documented, this guide explores its potential biological significance based on the known effects of fluorinated compounds and its relationship to Ezetimibe. This whitepaper serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development and manufacturing of Ezetimibe, a potent cholesterol absorption inhibitor. Initially identified as a process-related impurity, its history is not one of a targeted discovery but rather a consequence of synthetic chemistry in the pharmaceutical industry. The presence of a fluorinated phenyl group and a keto-acid moiety makes it a molecule of interest for further investigation, both as a synthetic building block and for its potential, yet underexplored, biological activities. The fluorination of organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Therefore, understanding the properties and synthesis of fluorinated impurities like this compound is crucial for drug development and safety assessment.

Physicochemical and Spectral Data

The quantitative data for this compound are summarized in the tables below. These values are a combination of computed data from publicly available databases and predicted values based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid | PubChem[1] |

| CAS Number | 845790-38-7 | AKSci[2] |

| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[1] |

| Molecular Weight | 210.20 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 148-152 °C (for 4-fluoro isomer) | Inno Pharmchem |

| Boiling Point | 395.6 ± 22.0 °C at 760 mmHg (predicted for a related compound) | EvitaChem[3] |

| Density | 1.2 ± 0.1 g/cm³ (predicted for a related compound) | EvitaChem[3] |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 10.0-12.0 (s, 1H, -COOH), 7.80-7.95 (m, 2H, Ar-H), 7.30-7.50 (m, 2H, Ar-H), 3.10 (t, J=7.2 Hz, 2H, -CH₂-CO-Ar), 2.50 (t, J=7.2 Hz, 2H, -CH₂-COOH), 2.10 (quint, J=7.2 Hz, 2H, -CH₂-CH₂-CH₂-). |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ 198.0 (C=O, ketone), 178.0 (C=O, acid), 163.0 (d, ¹JCF = 248 Hz, C-F), 138.0 (d, ³JCF = 6 Hz, C-C-F), 130.5 (d, ³JCF = 8 Hz, CH-Ar), 123.5 (d, ⁴JCF = 2 Hz, CH-Ar), 120.0 (d, ²JCF = 21 Hz, CH-Ar), 115.0 (d, ²JCF = 22 Hz, CH-Ar), 37.0 (-CH₂-CO-Ar), 33.0 (-CH₂-COOH), 19.5 (-CH₂-CH₂-CH₂-). |

| IR Spectroscopy | Predicted peaks (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (strong, C=O stretch of carboxylic acid), 1685 (strong, C=O stretch of aromatic ketone), 1580, 1480 (C=C stretches of aromatic ring), 1250 (C-F stretch). |

| Mass Spectrometry | Predicted m/z: 210.07 (M⁺), 193.06 ([M-OH]⁺), 165.07 ([M-COOH]⁺), 123.04 ([C₆H₄FCO]⁺). |

Experimental Protocols

The most plausible and widely referenced method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride using a Lewis acid catalyst.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

-

Hexane

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous carbon disulfide or dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of glutaric anhydride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

-

Isolation: The aqueous bicarbonate layer is acidified with concentrated hydrochloric acid to precipitate the crude product. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude solid is recrystallized from a suitable solvent system, such as toluene-hexane, to yield pure this compound.

Characterization Workflow

Caption: Post-synthesis characterization workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly associated with this compound. However, its structural features and its origin as an impurity of Ezetimibe provide a basis for postulating potential areas of biological relevance.

Potential as a Bioactive Molecule

The introduction of fluorine into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons and the polarity of the molecule, potentially affecting its binding to biological targets. The presence of both a ketone and a carboxylic acid functional group provides sites for hydrogen bonding and other interactions with enzymes and receptors. Aromatic ketoacids, as a class, have been shown to possess anti-inflammatory properties.

Relationship to Ezetimibe and Cholesterol Metabolism

As an impurity of Ezetimibe, it is important to consider its potential interaction with the targets of Ezetimibe or its metabolic pathways. Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. While there is no direct evidence, the structural similarity of this compound to intermediates in Ezetimibe synthesis suggests that it could potentially interact with enzymes involved in cholesterol metabolism, although likely with much lower affinity than the parent drug. Further research is warranted to investigate any potential off-target effects or independent biological activities.

Caption: Potential areas of biological investigation.

Conclusion

This compound, while historically an impurity of pharmaceutical synthesis, presents itself as a compound with potential for further scientific exploration. This guide has provided a detailed synthesis protocol, a compilation of its physicochemical and spectral data, and a discussion on its potential biological relevance. The provided experimental workflows and data tables serve as a valuable resource for researchers in medicinal chemistry and drug development. Future studies are encouraged to elucidate the specific biological activities and signaling pathways of this fluorinated ketoacid, which could unveil novel therapeutic applications or provide deeper insights into the structure-activity relationships of related compounds.

References

5-(3-Fluorophenyl)-5-oxovaleric Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)-5-oxovaleric acid, a fluorinated keto-acid, presents a compelling scaffold for chemical and biological exploration. While primarily documented as a process-related impurity in the synthesis of the cholesterol-lowering drug Ezetimibe[1][2], its structural features—a fluorophenyl group and a reactive keto-acid moiety—suggest a broad range of potential applications in medicinal chemistry and drug discovery. This technical guide consolidates the available information on this compound and its structural analogs to illuminate its potential as a versatile building block for the synthesis of novel therapeutic agents. Drawing parallels from closely related compounds, we explore its prospective utility in the development of anticancer agents, enzyme inhibitors, and other bioactive molecules. This document aims to serve as a foundational resource for researchers seeking to unlock the full potential of this intriguing molecule.

Chemical and Physical Properties

This compound, also known as 3-Fluoro-delta-oxobenzenepentanoic acid, is characterized by the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol [1]. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.

| Property | Value | Source |

| CAS Number | 845790-38-7 | [1] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid | [1] |

| Synonyms | Ezetimibe Impurity 73, 5-(3-fluorophenyl)-5-oxopentanoic acid | [1] |

Potential Research Applications

Direct research on the biological activities of this compound is limited. However, extensive research on its structural analogs provides a strong basis for predicting its potential applications.

Intermediate for Anticancer Agents

The dichlorophenyl analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, is recognized as a valuable intermediate in the synthesis of compounds with potential anticancer activity[3]. The dichlorophenyl group is a common feature in molecules designed to inhibit cancer cell proliferation and induce apoptosis[3]. Given the similar electronic properties of fluorine and chlorine, this compound could serve as a precursor for novel anticancer drug candidates. The fluorophenyl moiety can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Scaffold for Kinase Inhibitors

Substituted phenyl groups are integral components of many kinase inhibitors[3]. The structural framework of this compound provides a foundation for the development of novel kinase inhibitors. For instance, inhibitors of Aurora Kinase B, a key regulator of cell division and a target in cancer therapy, often feature fluorinated phenyl rings[4]. The keto-acid functionality of the molecule offers a reactive handle for elaboration into more complex structures targeting the ATP-binding site or allosteric pockets of various kinases.

Logical Workflow: From Building Block to Potential Drug Candidate

Caption: A generalized workflow illustrating the progression from this compound to a potential drug candidate.

Building Block in Medicinal Chemistry

The dual functionality of a ketone and a carboxylic acid makes this compound a versatile building block in organic synthesis[5]. The ketone can undergo reduction to an alcohol or be used in condensation reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This chemical reactivity allows for the construction of a diverse library of compounds for screening against various biological targets.

Synthesis and Experimental Protocols

General Synthesis via Friedel-Crafts Acylation

A common method for synthesizing similar aryl-oxo-valeric acids is through a Friedel-Crafts acylation reaction between fluorobenzene and glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[6].

Generalized Synthetic Pathway

References

- 1. This compound | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (EVT-3553177) | 845781-35-3 [evitachem.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 5-(3-Fluorophenyl)-5-oxovaleric acid

An In-Depth Technical Guide to the Safety and Handling of 5-(3-Fluorophenyl)-5-oxovaleric acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe handling, storage, and disposal.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C11H11FO3.[1][2] It is also known by its IUPAC name, 5-(3-fluorophenyl)-5-oxopentanoic acid.[1] This compound is typically supplied as a solid with a minimum purity of 95%.[2]

| Property | Value | Source |

| Molecular Formula | C11H11FO3 | [1][2] |

| Molecular Weight | 210.20 g/mol | [1] |

| CAS Number | 845790-38-7 | [1][2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥ 95% | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with a "Warning" signal word.[2] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Class | GHS Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][3] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following table summarizes the recommended procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention by calling a poison control center or a doctor.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation develops or persists, it is important to seek medical advice or attention.[2][3] Contaminated clothing should be removed and washed before it is reused.[2] |

| Eye Contact | Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, it is necessary to get medical advice or attention.[2][3] |

| Ingestion | If swallowed, rinse the mouth. Do not induce vomiting. Call a poison control center or a doctor if you feel unwell. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.

Handling:

-

This compound should only be handled by technically qualified personnel in a well-ventilated area or outdoors.[2][3]

-

Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[2]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2]

-

Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

The storage area should be locked up.[2]

-

For long-term storage, a cool and dry environment is recommended.[2]

Accidental Release Measures

In case of an accidental release, the following steps should be taken:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The disposal should be carried out at an approved waste disposal plant.[2][4]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling and using this compound in a research setting.

Caption: General laboratory workflow for handling this compound.

Logical Relationship of Safety Measures

The following diagram shows the logical relationship between hazard identification and the corresponding safety precautions.

Caption: Relationship between hazards and safety measures for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric Acid: Suppliers, Purity, and Experimental Protocols

This technical guide provides comprehensive information on this compound, a valuable building block in pharmaceutical research and development. This document details available suppliers, purity levels, and features in-depth experimental protocols for its synthesis, purification, and analysis.

Introduction

This compound (CAS No: 845790-38-7) is a ketoacid derivative containing a fluorinated phenyl ring.[1] Its structural features make it a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making it a compound of interest for medicinal chemists. This guide serves as a practical resource for researchers utilizing this compound in their work.

Commercial Availability: Suppliers and Purity

A number of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The following table summarizes the offerings from prominent suppliers.

| Supplier | CAS Number | Purity | Notes |

| AKSci | 845790-38-7 | ≥ 95% | Products are for research and development use only.[2] |

| SynThink Research Chemicals | 845790-38-7 | High Purity | Provides a comprehensive Certificate of Analysis (CoA) with 1H-NMR, Mass, HPLC, and IR data. |

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction between fluorobenzene and glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride.

Materials and Reagents

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Fluorobenzene

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.

-

Friedel-Crafts Acylation: To the resulting mixture, add fluorobenzene (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Ensure the temperature is kept between 0 and 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to achieve higher purity.

Materials and Reagents

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated carbon (optional)

-

Büchner funnel and filter paper

-

Vacuum flask

Recrystallization Procedure

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the purified crystals under vacuum to obtain pure this compound.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A typical reversed-phase HPLC method can be developed using the following parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic acid in WaterB: Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent, as well as signals for the aliphatic protons of the valeric acid chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbons and the fluorinated aromatic carbons, which will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the fluorine atom.

By following the protocols and analytical methods outlined in this guide, researchers can confidently synthesize, purify, and characterize this compound for their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to synthesize 4-(4-fluorobenzoyl)butyric acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug ezetimibe.[1][2][3]

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This specific application involves the reaction of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the desired keto-acid, 4-(4-fluorobenzoyl)butyric acid. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from glutaric anhydride and the Lewis acid attacks the electron-rich fluorobenzene ring.

A critical aspect of this synthesis is controlling the formation of the desfluoro impurity, 4-benzoylbutyric acid, which arises from the presence of benzene in the fluorobenzene starting material.[2][3] The reaction conditions can be optimized to minimize this impurity and maximize the yield and purity of the target compound.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of 4-(4-fluorobenzoyl)butyric acid.

Table 1: Reactant and Catalyst Stoichiometry

| Reactant/Catalyst | Protocol 1[4][5] | Protocol 2[6] | Protocol 3[1][2] |

| Glutaric Anhydride | 100 g (0.86 mol) | 10 g | 100 g |

| Fluorobenzene | 700 mL (7.5 mol) | 9 mL | 90 g |

| Aluminum Chloride | 250 g (1.87 mol) | 25 g | 250 g |

| Solvent | Fluorobenzene | Dichloromethane (100 mL) | Dichloromethane or Ethylene Dichloride (1000 mL) |

Table 2: Reaction Conditions and Performance

| Parameter | Protocol 1[4][5] | Protocol 2[6] | Protocol 3[1][2] |

| Reaction Temperature | 5-12°C, then room temp. | Room Temperature | 10-15°C |

| Reaction Time | 90 min | Not specified | 4 hours |

| Yield | 79.3% | Not specified | ~65-70% (calculated from 122g product) |

| Melting Point (°C) | 141-142 | Not specified | 143 |

| Purity (by HPLC) | Not specified | Not specified | 99.65% |

Experimental Protocols

Protocol 1: Using Fluorobenzene as Solvent

This protocol is adapted from a procedure where fluorobenzene serves as both a reactant and the solvent.[4][5]

Materials:

-

Glutaric anhydride (100 g, 0.86 mol)

-

Fluorobenzene (700 mL total; 300 mL + 400 mL)

-

Anhydrous aluminum chloride (250 g, 1.87 mol)

-

5% Sodium bicarbonate (NaHCO₃) solution (3 L)

-

Concentrated hydrochloric acid (HCl) (~320 mL)

-

Ice

-

Diatomaceous earth

Equipment:

-

2 L three-necked round-bottomed flask

-

Addition funnel

-

Mechanical stirrer

-

Ice bath

-

Steam bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: To a 2 L three-necked round-bottomed flask, add anhydrous AlCl₃ (250 g) and fluorobenzene (300 mL). Cool the mixture to 5°C in an ice bath with stirring.

-

Addition of Reactants: Prepare a suspension of glutaric anhydride (100 g) in fluorobenzene (400 mL). Slowly add this suspension to the AlCl₃ mixture through an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 12°C.[4][5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes. Monitor the reaction completion by a suitable method (e.g., NMR or TLC).[4]

-

Quenching: Cool the reaction mixture to 0-5°C and carefully quench by the slow addition of 700 mL of cold 1N HCl, keeping the temperature below 20°C.[4][5] Pour the resulting mixture into 2 L of a 1:1 mixture of ice and water to precipitate the crude product.

-

Isolation of Crude Product: Filter the white suspension and wash the filter cake thoroughly with water.

-

Purification:

-

Dissolve the crude solid in 3 L of 5% NaHCO₃ solution and heat on a steam bath for 1 hour.

-

Filter the hot solution through a pad of diatomaceous earth.

-

Cool the filtrate to room temperature and acidify to pH 1 by the dropwise addition of concentrated HCl.

-

Cool the mixture in an ice bath for 30 minutes to complete crystallization.

-

-

Drying: Filter the purified product, wash the filter cake with ice-cold water, and dry under vacuum at 50°C for 16 hours. This procedure yields 4-(4-fluorobenzoyl)butyric acid as a white solid.[4][5]

Protocol 2: Using Dichloromethane as Solvent

This protocol utilizes a halogenated solvent, which can be beneficial for process control and may allow the use of fluorobenzene with higher benzene content.[1][2]

Materials:

-

Glutaric anhydride (100 g)

-

Fluorobenzene (90 g)

-

Anhydrous aluminum chloride (250 g)

-

Dichloromethane (1000 mL total; 500 mL + 500 mL)

-

Concentrated hydrochloric acid (300 mL)

-

Crushed ice (700 g)

-

4% Sodium hydroxide (NaOH) solution (600 mL)

-

Activated charcoal (10 g)

-

Acetone (500 mL)

Equipment:

-

3 L three-necked round-bottomed flask

-

Addition funnel

-

Mechanical stirrer

-

Cooling bath

-

Distillation apparatus

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a 3 L three-necked flask with methylene chloride (500 mL), anhydrous AlCl₃ (250 g), and fluorobenzene (45 g). Cool the mixture to 10°C.[1][2]

-

Addition of Reactants: Prepare a solution of glutaric anhydride (100 g) and fluorobenzene (45 g) in methylene chloride (500 mL). Slowly add this solution to the reaction flask over 3 hours, maintaining the temperature between 10-15°C.[1][2]

-

Reaction: Maintain the reaction mixture at 10-15°C for an additional hour after the addition is complete.[1][2]

-

Quenching: Slowly pour the reaction mixture into a mixture of crushed ice (700 g) and concentrated HCl (300 mL), keeping the temperature below 10°C.[1]

-

Work-up:

-

Allow the mixture to warm to 25°C and distill off the methylene chloride.

-

Cool the remaining aqueous mixture to 20°C and filter the crude solid, washing with water.

-

-

Purification:

-

Suspend the wet cake in methylene chloride (250-300 mL) and filter.

-

Dissolve the solid in 600 mL of 4% NaOH solution, add activated charcoal (10 g), and filter.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Filter and wash the product with water.

-

-

Recrystallization and Drying:

-

Dissolve the wet cake in 500 mL of acetone.

-

Cool the acetone solution to 15-20°C to induce crystallization.

-

Filter the crystalline solid, wash with chilled acetone, and dry at 50-70°C to obtain the pure product.[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

References

- 1. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 4. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]

- 6. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]

Application Notes and Protocols for the Synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.

This document provides detailed application notes and a protocol for the synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry. The described method utilizes a Suzuki-Miyaura-type coupling between 3-fluorophenylboronic acid and glutaric anhydride. This approach represents an efficient route to γ-keto acids, which are important intermediates in the synthesis of various biologically active compounds.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the palladium(0) catalyst to the electrophile (in this case, derived from glutaric anhydride), transmetalation of the aryl group from the boronic acid to the palladium center, and subsequent reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[2] A base is required to facilitate the transmetalation step.[3]

Materials and Methods

Reagents and Solvents:

-

3-Fluorophenylboronic acid (contains varying amounts of anhydride)[4][5]

-

Glutaric anhydride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Experimental Protocol

Synthesis of this compound:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), glutaric anhydride (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous toluene (10 mL) via a syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 1 M HCl (20 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under various conditions.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 88 |

| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detailed Synthesis of 5-(3-Fluorophenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical principles, primarily the Friedel-Crafts acylation reaction.

Chemical and Physical Properties

This compound is a ketoacid derivative with the molecular formula C₁₁H₁₁FO₃.[1] Its chemical structure lends itself to a variety of synthetic transformations, making it a versatile intermediate.

| Property | Value |

| CAS Number | 845790-38-7[1][2][3] |

| Molecular Formula | C₁₁H₁₁FO₃[1][2] |

| Molecular Weight | 210.20 g/mol [1] |

| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid[1] |

| Appearance | White to off-white solid (predicted) |

| Purity | ≥95% (typical for commercial products)[3] |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Reaction scheme for the Friedel-Crafts acylation synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glutaric Anhydride | 114.10 | 11.41 g | 0.10 |

| Fluorobenzene | 96.10 | 28.83 g (27.5 mL) | 0.30 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.33 g | 0.22 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Hydrochloric Acid (conc.) | - | 50 mL | - |

| Deionized Water | - | 500 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Toluene | - | For recrystallization | - |

| Hexane | - | For recrystallization | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (29.33 g, 0.22 mol) and 100 mL of dichloromethane.

-

Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Preparation of Acylating Agent: In a separate beaker, dissolve glutaric anhydride (11.41 g, 0.10 mol) in 50 mL of dichloromethane. Transfer this solution to the dropping funnel.

-

Formation of Acylium Ion Complex: Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension over approximately 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture for an additional 15-20 minutes.

-

Addition of Fluorobenzene: Add fluorobenzene (27.5 mL, 0.30 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. It is crucial to maintain the internal temperature below 10 °C during this exothermic addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing and Drying: Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a toluene-hexane mixture, to obtain a crystalline solid.

Characterization Data (Predicted)

While specific, publicly available experimental data for this compound is limited, the following table provides predicted and expected analytical data based on its structure and data from analogous compounds. Commercial suppliers can provide a certificate of analysis with precise data upon purchase.[2]

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100-115 °C (range for related isomers) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-12.0 (br s, 1H, -COOH), 7.70-7.85 (m, 2H, Ar-H), 7.40-7.55 (m, 1H, Ar-H), 7.20-7.35 (m, 1H, Ar-H), 3.05 (t, 2H, -CH₂-CO-Ar), 2.45 (t, 2H, -CH₂-COOH), 2.05 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198-200 (-C=O, ketone), 178-180 (-C=O, acid), 161-164 (d, J=245-250 Hz, C-F), 136-138 (d, J=6-7 Hz, C-Ar), 130-131 (d, J=7-8 Hz, C-Ar), 123-124 (d, J=2-3 Hz, C-Ar), 120-121 (d, J=21-22 Hz, C-Ar), 114-115 (d, J=22-23 Hz, C-Ar), 37-38 (-CH₂-), 33-34 (-CH₂-), 20-21 (-CH₂-) |

| IR (KBr, cm⁻¹) | 2500-3300 (br, O-H stretch), 1705-1720 (C=O stretch, acid), 1680-1695 (C=O stretch, ketone), 1600, 1580 (C=C stretch, aromatic), 1220-1240 (C-F stretch) |

| Mass Spectrometry (ESI-) | m/z 209.0 [M-H]⁻ |

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery and development. Its utility is highlighted in several areas:

-

Heterocyclic Synthesis: The keto-acid functionality allows for cyclization reactions with various reagents to form a wide array of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

-

Lead Compound Modification: The fluorophenyl group is a common motif in many pharmaceuticals, often introduced to enhance metabolic stability or binding affinity. This compound provides a readily available starting material for the synthesis of analogs of known drugs.

-

Fragment-Based Drug Design: As a relatively small molecule with key functional groups, it can be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

-

Impurity Standard: It has been identified as a potential impurity in the synthesis of Ezetimibe, a cholesterol-lowering drug, making it important for analytical and quality control purposes.[2]

This detailed protocol and the associated data provide a solid foundation for researchers to synthesize and utilize this compound in their research and development endeavors.

References

Application Notes and Protocols for the Purification of 5-(3-Fluorophenyl)-5-oxovaleric Acid by Recrystallization

Abstract